Cas no 405087-09-4 (3-Phenoxymethyl-1-(1-phenyl-cyclobutylmethyl)-piperidine)

405087-09-4 structure
Product name:3-Phenoxymethyl-1-(1-phenyl-cyclobutylmethyl)-piperidine
3-Phenoxymethyl-1-(1-phenyl-cyclobutylmethyl)-piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-Phenoxymethyl-1-(1-phenyl-cyclobutylmethyl)-piperidine
- 405087-09-4
- SCHEMBL3443464
- DB-348449
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- Inchi: InChI=1S/C23H29NO/c1-3-10-21(11-4-1)23(14-8-15-23)19-24-16-7-9-20(17-24)18-25-22-12-5-2-6-13-22/h1-6,10-13,20H,7-9,14-19H2
- InChI Key: UVVUONVLAXNWHL-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 335.224914549Da
- Monoisotopic Mass: 335.224914549Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5Ų
- XLogP3: 5.5
3-Phenoxymethyl-1-(1-phenyl-cyclobutylmethyl)-piperidine Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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